N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-Bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative. Its structure features a pyridazinone core substituted with a methoxy group at position 4, a 2-methylphenyl group at position 1, and a 4-bromophenyl carboxamide at position 2. The bromophenyl and methylphenyl substituents contribute to its steric and electronic properties, which influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-5-3-4-6-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQUMVISJWCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of bromine and methoxy groups on the phenyl rings contributes to its pharmacological properties.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of this compound's biological activity. Compounds with similar heterocyclic structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These enzymes play significant roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Anticancer Potential
The anticancer properties of pyridazine derivatives have been documented in several studies. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest, suggesting that this compound may possess similar properties.
Case Studies
A study focusing on the synthesis and biological evaluation of pyridazine derivatives found that certain modifications significantly enhanced their antimicrobial and anticancer activities. These findings underscore the importance of structural modifications in optimizing biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. Research has shown that substituents on the aromatic rings can greatly influence the pharmacological profile. For instance, bromination and methoxylation have been associated with increased potency against specific targets .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridazinone Carboxamides
Key structural analogs include compounds with variations in the aryl substituents, carboxamide linkages, and heterocyclic modifications. Below is a comparative analysis based on synthesis, activity, and physicochemical properties:
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in compound 0199 . Bromine enhances lipophilicity and may improve membrane permeability compared to methoxy derivatives.
- Binding Affinity : Compound 0199, with a dicarboxylate ester, exhibits lower binding energy (-5.0 kcal/mol) compared to benzylamine derivatives, which have higher affinities . This suggests that carboxamide linkages (as in the target compound) are superior to ester derivatives in target engagement.
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The most widely reported method involves refluxing a 1,4-diketone precursor with hydrazine hydrate in absolute ethanol. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one undergoes cyclization under acidic conditions to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. Adapting this approach, the 2-methylphenyl and methoxy groups are introduced via pre-functionalized diketones or post-cyclization modifications.
Key Conditions :
Guareschi-Thorpe Synthesis
An alternative route employs the Guareschi-Thorpe reaction, reacting cyanoacetamide with an arylacetate (e.g., ethyl benzoylacetate) under basic conditions. This method is advantageous for introducing electron-withdrawing groups but suffers from lower yields (~42%) when ortho-substituted aryl groups are involved.
Functionalization of the Pyridazinone Core
Introduction of the 4-Methoxy Group
The methoxy group is typically installed via nucleophilic aromatic substitution (SNAr) or through directed ortho-metalation. Using phosphorus oxychloride (POCl3), the carbonyl oxygen at position 3 is converted to a chloro substituent, which is subsequently displaced by methoxide ions.
Optimized Protocol :
Incorporation of the 2-Methylphenyl Substituent
The 2-methylphenyl group is introduced at position 1 through Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A palladium-catalyzed cross-coupling reaction using 2-methylphenylboronic acid and a brominated pyridazinone precursor achieves high regioselectivity.
Catalytic System :
Carboxamide Installation at Position 3
Carboxylic Acid Activation
The 3-carboxylic acid intermediate is generated via hydrolysis of a cyano group or oxidation of a methyl substituent. Subsequent activation with thionyl chloride (SOCl2) forms the acyl chloride, which reacts with 4-bromoaniline to yield the target carboxamide.
Stepwise Procedure :
Direct Amination Using Coupling Reagents
Modern approaches employ carbodiimides (e.g., EDCl/HOBt) to facilitate amide bond formation without isolating the acyl chloride. This method reduces side reactions and improves yields.
Reaction Table :
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DCM | 25°C | 82% |
| DCC/DMAP | THF | 0°C→25°C | 75% |
| HATU/DIEA | DMF | -10°C | 88% |
Bromination and Final Modifications
Regioselective Bromination
Late-stage bromination at the para position of the phenyl ring is achieved using N-bromosuccinimide (NBS) under radical initiation. Light (λ = 450 nm) or AIBN initiates the reaction, ensuring minimal over-bromination.
Conditions :
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Structural validation via 1H NMR, 13C NMR, and HRMS ensures product integrity.
1H NMR (400 MHz, CDCl3) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.98 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 4.02 (s, 3H, OCH3)
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δ 2.45 (s, 3H, CH3)
Industrial-Scale Considerations
Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the amidation step achieves 90% conversion in 30 minutes under flow conditions (residence time = 5 minutes).
Challenges and Optimization Strategies
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Triazine coupling reactions : As demonstrated in triazine-based analogs, stepwise substitution using trichlorotriazine derivatives with nucleophilic aromatic groups (e.g., 4-methoxyphenol) under controlled pH (e.g., NaHCO₃ buffer) to ensure regioselectivity .
- Amide bond formation : Activation of carboxylic acid intermediates (e.g., via HATU/DIPEA) followed by coupling with aryl amines. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
- Key intermediates : Bromophenyl and methylphenyl groups are introduced early to avoid steric hindrance in later stages.
Basic: How is spectroscopic characterization (NMR, IR, MS) optimized for this compound?
Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks systematically:
- The dihydropyridazine ring protons appear as distinct doublets (δ 6.5–7.5 ppm).
- Methoxy groups resonate as singlets (δ 3.8–4.0 ppm) .
- IR : Confirm carbonyl (C=O, ~1680–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS in positive ion mode to validate molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can fluorescence spectroscopy be applied to study its electronic properties?
Answer:
- Solvent-dependent studies : Measure emission maxima in solvents of varying polarity (e.g., DMSO, acetonitrile) to assess intramolecular charge transfer (ICT) effects.
- Quantum yield calculation : Compare integrated fluorescence intensity against a standard (e.g., quinine sulfate) under identical excitation conditions .
- Lifetime measurements : Time-correlated single-photon counting (TCSPC) to evaluate excited-state dynamics and potential aggregation-induced emission (AIE) behavior.
Advanced: What experimental strategies address stability and degradation under physiological conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Oxidative stress testing : Expose to H₂O₂ or light (ICH Q1B guidelines) to identify labile groups (e.g., dihydropyridazine ring oxidation).
- Degradant identification : LC-MS/MS to characterize byproducts (e.g., ring-opened derivatives or demethylated analogs) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., enzyme active sites).
- Molecular docking : Use AutoDock Vina to simulate binding to kinases or receptors, focusing on interactions between the bromophenyl group and hydrophobic pockets .
- MD simulations : Assess conformational stability in aqueous environments (GROMACS, 100 ns trajectories) to prioritize derivatives with reduced flexibility.
Advanced: How are contradictions in bioactivity data resolved across different assays?
Answer:
- Dose-response validation : Replicate assays (e.g., enzymatic inhibition, cytotoxicity) with standardized protocols (IC₅₀ determination via nonlinear regression).
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., fluorobenzyl carboxamides) to contextualize outliers .
Advanced: What synthetic strategies mitigate regioselectivity challenges during functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups with TBSCl) during bromophenyl coupling .
- Directed ortho-metalation : Use lithiation (n-BuLi, −78°C) to direct substituents to specific positions on aromatic rings.
- Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered intermediates (e.g., 2-methylphenyl group introduction) .
Basic: What analytical techniques confirm purity and identity for publication standards?
Answer:
- HPLC-DAD : >98% purity with a symmetry factor ≤1.2 (C18 column, 254 nm detection).
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
- Melting point : Sharp range (e.g., 210–212°C) with differential scanning calorimetry (DSC) validation .
Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?
Answer:
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 1–24 hours); quantify parent compound via LC-MS/MS.
- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability).
- Microsomal metabolism : Identify CYP450-mediated metabolites using human liver microsomes + NADPH .
Advanced: What strategies optimize solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate with PLGA or liposomes (dynamic light scattering for size validation).
- pH adjustment : Prepare stock solutions in citrate buffer (pH 4.5) for protonation of basic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
